molecular formula C18H28N2O2S B5676441 1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone

1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone

Cat. No.: B5676441
M. Wt: 336.5 g/mol
InChI Key: JHQSIMRRELCNFA-IAGOWNOFSA-N
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Description

1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine ring, and an azepane ring

Preparation Methods

The synthesis of 1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiophene ring, followed by the introduction of the piperidine and azepane rings through a series of reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the thiophene or piperidine rings are replaced by other groups, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, depending on the specific application.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone stands out due to its unique combination of rings and functional groups. Similar compounds include:

    Thiophene derivatives: These compounds share the thiophene ring but may lack the piperidine or azepane rings.

    Piperidine derivatives: These compounds include the piperidine ring but may not have the thiophene or azepane rings.

    Azepane derivatives: These compounds feature the azepane ring but may not include the thiophene or piperidine rings.

The uniqueness of this compound lies in its ability to combine these structural elements, providing a versatile platform for various applications.

Properties

IUPAC Name

1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-14(21)18-10-15(13-23-18)11-19-9-6-16(17(22)12-19)20-7-4-2-3-5-8-20/h10,13,16-17,22H,2-9,11-12H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSIMRRELCNFA-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(C(C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CS1)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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